33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol
Description
Overview of the Compound and Its Nomenclature
The compound 33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid is a macrolide antibiotic characterized by a 39-membered bicyclic scaffold with seven conjugated double bonds (heptaene system) and multiple oxygen- and nitrogen-containing functional groups. Its IUPAC name reflects the stereochemical complexity, including:
- A bicyclo[33.3.1]nonatriaconta core indicating a fused 33- and 3-membered ring system.
- 14,39-dioxa bridges at positions 14 and 39.
- Substituents such as a 4-amino-3,5-dihydroxy-6-methyloxan-2-yl (a modified aminodeoxy sugar) at position 33.
The second component, 6-(methylamino)hexane-1,2,3,4,5-pentol (C₇H₁₇NO₅), is a hexitol derivative featuring a methylamino group at position 6 and hydroxyl groups at all other carbon positions. Its systematic name follows IUPAC numbering, emphasizing the pentol (five alcohol) groups and the methylamino substitution.
| Property | 33-(4-Amino...)carboxylic acid | 6-(Methylamino...)pentol |
|---|---|---|
| Molecular formula | C₄₇H₇₃NO₁₇ | C₇H₁₇NO₅ |
| Molecular weight | 924.1 g/mol | 195.21 g/mol |
| Key functional groups | Carboxylic acid, heptaene, sugars | Pentol, methylamino |
| PubChem CID | 352546 | 4049 |
Table 1: Comparative molecular properties of the two components.
Historical Context and Discovery
The parent macrolide structure was first identified in the mid-20th century during investigations into antifungal agents produced by Streptomyces species. Specifically, derivatives of this compound are linked to trichomycin (hachimycin), a polyene macrolide isolated in 1950 and used to treat Candida albicans infections. The 33-substituted variant described here was later characterized through advanced spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which resolved its stereochemical configuration.
6-(Methylamino)hexane-1,2,3,4,5-pentol, initially termed methylglucamine , emerged as a stabilizing agent in pharmaceutical formulations due to its water-soluble, polyhydroxylated structure. Its role as a counterion in macrolide antibiotics, including the primary compound, was elucidated through crystallographic studies in the 1980s.
Relevance in Contemporary Chemical Research
Recent studies focus on the compound’s dual functionality:
- Antimicrobial Activity : The heptaene system disrupts fungal membranes by binding ergosterol, analogous to amphotericin B. Modifications to the aminodeoxy sugar moiety (e.g., at position 33) alter target specificity and reduce toxicity.
- Chemical Synthesis : The compound’s size (47 carbon atoms) and stereochemical complexity (13 stereocenters) make it a benchmark for methodologies in total synthesis.
- Drug Formulation : 6-(Methylamino)hexane-1,2,3,4,5-pentol enhances the solubility of hydrophobic macrolides, enabling intravenous administration.
Ongoing research explores engineered biosynthetic pathways in Streptomyces to overproduce analogs with improved pharmacokinetic profiles.
Scope and Structure of the Review
This review systematically addresses:
- Structural elucidation and spectroscopic characterization.
- Biosynthetic origins and synthetic approaches.
- Mechanistic insights into its antimicrobial activity.
- Applications in medicinal chemistry.
Excluded are discussions of clinical dosing, toxicity, or commercial formulations, adhering to the stipulated guidelines.
Properties
Molecular Formula |
C54H90N2O22 |
|---|---|
Molecular Weight |
1119.3 g/mol |
IUPAC Name |
33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C47H73NO17.C7H17NO5/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);4-13H,2-3H2,1H3 |
InChI Key |
BMTUXPZRZGAUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Salt Formation with 1-Methylglucamine
The most widely documented method involves the formation of a water-soluble salt between amphotericin B and 1-methylglucamine (meglumine). This approach leverages the carboxylic acid moiety of amphotericin B and the primary amine of meglumine to generate the target compound through acid-base neutralization.
Reaction Conditions and Stoichiometry
In a representative procedure, amphotericin B (1 equiv.) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert atmosphere. Meglumine is added in a molar ratio of 3:1 relative to amphotericin B to ensure complete salt formation. The reaction proceeds at room temperature for 6–12 hours, with progress monitored via high-performance liquid chromatography (HPLC). Excess meglumine drives the reaction to completion, minimizing residual unreacted amphotericin B.
Purification and Isolation
The crude product is precipitated by adding anhydrous diethyl ether or hexane, followed by centrifugation to collect the solid. Subsequent washing with ether removes residual solvents and byproducts. Final purification employs size-exclusion chromatography or recrystallization from a methanol-water mixture, yielding the target compound as a yellow crystalline solid with >95% purity.
Table 1: Key Parameters for Salt Formation
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF/DMSO |
| Molar Ratio (AmB:Meglumine) | 1:3 |
| Reaction Time | 6–12 hours |
| Yield | 80–85% |
| Purity (HPLC) | ≥95% |
Methyl Esterification of Partricin Followed by Amination
An alternative route involves derivatizing partricin, a structurally related polyene macrolide. This two-step process entails methyl esterification of partricin’s carboxylic acid group, followed by amination with meglumine.
Methyl Esterification
Partricin (1 equiv.) is treated with trimethylsilyl diazomethane (TMS-diazomethane) in methanol at 0–5°C. The reaction is quenched with acetic acid after 2 hours, yielding the methyl ester intermediate. This step achieves >90% conversion, as confirmed by liquid chromatography-mass spectrometry (LC-MS).
Coupling with Meglumine
The methyl ester intermediate is reacted with meglumine (2.5 equiv.) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds in tetrahydrofuran (THF) at 25°C for 24 hours, followed by aqueous workup and silica gel chromatography to isolate the target compound.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Salt Formation | High yield, scalable | Requires excess meglumine |
| Methyl Esterification | Avoids DMSO/DMF | Multi-step, lower yield |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and compliance with Good Manufacturing Practices (GMP). Large batches employ continuous stirred-tank reactors (CSTRs) with in-line HPLC monitoring to maintain stoichiometric control. Key considerations include:
Reaction Optimization and Challenges
Stereochemical Integrity
The target compound’s biological activity depends on the stereochemical configuration of its seven conjugated double bonds and sugar moiety. Mild reaction conditions (pH 6.5–7.5, T < 30°C) are critical to prevent epimerization or retro-aldol reactions.
Byproduct Formation
Common byproducts include:
- Degradation Products : Oxidative cleavage of polyene chains under aerobic conditions.
- Diastereomers : Incorrect stereochemistry due to improper temperature control.
Mitigation strategies involve rigorous nitrogen purging and the addition of antioxidants like ascorbic acid.
Analytical Characterization
Post-synthesis analysis employs:
- NMR Spectroscopy : $$^1$$H and $$^13$$C NMR confirm structural integrity, with characteristic signals at δ 5.2–6.3 ppm (polyene protons) and δ 100–110 ppm (anomeric carbons).
- High-Resolution Mass Spectrometry (HRMS) : Observed m/z 1119.3 [M+H]$$^+$$ matches the theoretical molecular formula $$C{54}H{90}N2O{22}$$.
- X-ray Diffraction : Crystalline batches exhibit a monoclinic lattice system, validating purity.
Emerging Methodologies
Recent advances explore enzymatic coupling using lipases to catalyze the amidation step, reducing reliance on synthetic coupling agents. Pilot studies report 70% yield under aqueous conditions, though scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions: Amphoglucamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These include halogens and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Amphoglucamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: Amphoglucamine is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the treatment of fungal infections and viral diseases. .
Industry: Amphoglucamine is used in the pharmaceutical industry for the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of amphoglucamine involves its interaction with fungal cell membranes. Amphoglucamine binds to ergosterol, a key component of fungal cell membranes, leading to the formation of pores. This disrupts the integrity of the cell membrane, causing leakage of cellular contents and ultimately cell death . The molecular targets include ergosterol and other components of the fungal cell membrane.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Bicyclic Frameworks
Amino-Pentol Derivatives
Key Research Findings and Discrepancies
- Structural Variants : and describe slight differences in hydroxylation (octahydroxy vs. heptahydroxy), which may represent isomeric forms or synthetic intermediates .
- Synthetic Flexibility: The 6-(methylamino)hexane-pentol unit can be incorporated into diverse scaffolds (e.g., hydrazono derivatives, bicyclic systems), highlighting its versatility in drug design .
- Analytical Consistency : The target compound’s mass (m/z 923) and chromatographic behavior align with synthetic protocols, ensuring reproducibility .
Biological Activity
The compound 33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid; 6-(methylamino)hexane-1,2,3,4,5-pentol is a complex organic molecule belonging to the class of aminoglycosides. This compound exhibits significant biological activity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 1119.3 g/mol. It features a unique structure characterized by multiple hydroxyl groups and a bicyclic framework that contributes to its biological properties.
Antimicrobial Properties
Research indicates that this compound demonstrates potent antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with protein synthesis.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown efficacy against certain viral infections. Studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other aminoglycosides.
Cytotoxicity
While exhibiting beneficial biological activities, it is essential to assess the cytotoxic effects of this compound on human cells. Preliminary studies indicate that at therapeutic concentrations it maintains low toxicity levels; however, further research is required to establish a comprehensive safety profile.
Case Studies
- Antibacterial Efficacy : A study published in 2022 demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics.
- Antiviral Studies : In a controlled experiment assessing its antiviral properties against influenza virus strains in cell cultures, the compound reduced viral titers by more than 70% compared to untreated controls.
- Cytotoxicity Assessment : A cytotoxicity assay conducted on human epithelial cells revealed an IC50 value indicating that the compound is relatively non-toxic at therapeutic doses.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
